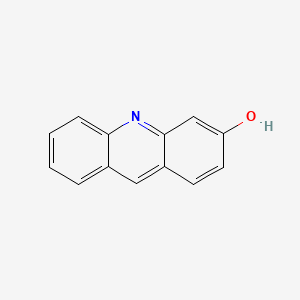

3-Acridinol

Description

Structure

3D Structure

Properties

CAS No. |

7132-70-9 |

|---|---|

Molecular Formula |

C13H9NO |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

acridin-3-ol |

InChI |

InChI=1S/C13H9NO/c15-11-6-5-10-7-9-3-1-2-4-12(9)14-13(10)8-11/h1-8,15H |

InChI Key |

PCQLWQDFGQKOAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Acridinol and Its Derivatives

Strategic Approaches in 3-Acridinol Synthesis

The construction of the this compound core and its variants involves sophisticated synthetic strategies, ranging from traditional multi-step pathways to modern, efficiency-focused techniques.

Multi-Step Synthetic Pathways and Reaction Optimization

The synthesis of acridine (B1665455) derivatives often involves multi-step reaction sequences. libretexts.org A classical approach to the acridine skeleton is the Bernthsen acridine synthesis, which involves the condensation of a diphenylamine (B1679370) with a carboxylic acid in the presence of a Lewis acid catalyst like zinc chloride. For the synthesis of this compound, this method could theoretically be adapted by using a hydroxyl-substituted benzoic acid. However, the experimental realization of this specific route remains speculative. vulcanchem.com

A more documented multi-step synthesis for related acridine derivatives involves the initial synthesis of an intermediate, which is then cyclized to form the acridine core. For instance, N-(3-acridin-9-yl-4-hydroxy-phenyl-alkyl)-arylamides/imides have been synthesized starting from 5-(arylamido/imido-alkyl)-2-hydroxy benzoic acids. derpharmachemica.com This highlights a pathway where a substituted benzoic acid is a key precursor. The optimization of such multi-step syntheses is crucial for improving yields and simplifying purification processes. libretexts.orgtrine.edu This can involve adjusting reaction conditions such as temperature, reaction time, and the choice of catalysts and solvents. trine.edu

Microwave-Assisted Synthesis (MAS) of Acridinol Analogues

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as reduced reaction times, increased yields, and enhanced product purity. rsc.orgrsc.orgnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including acridine derivatives. rsc.orgrsc.orgresearchgate.netjmpas.comoatext.com

For example, a green and efficient method for synthesizing acridinedione derivatives utilizes a Co/C catalyst derived from rice husks under microwave irradiation in water. rsc.orgrsc.org This approach not only accelerates the reaction but also employs an environmentally friendly solvent and a reusable catalyst. rsc.orgrsc.org While this specific example produces acridinediones, the principles of microwave-assisted, multi-component reactions are applicable to the synthesis of other acridine analogues, potentially including those with a 3-hydroxy substitution. rsc.orgrsc.orgmdpi.com The use of microwave irradiation can dramatically shorten reaction times from hours to minutes. nih.govoatext.com

Eco-Friendly Methodologies in Acridinol Derivatization

Green chemistry principles are increasingly being integrated into the synthesis of pharmacologically active molecules to minimize environmental impact. researchgate.net This includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. mdpi.comresearchgate.net

In the context of acridine synthesis, eco-friendly methods have been developed that utilize heterogeneous catalysts and greener solvents. For instance, the synthesis of acridinedione derivatives has been achieved using a magnetically separable Fe3O4@Polyaniline-SO3H catalyst in ethanol, which allows for easy recovery and reuse of the catalyst. mdpi.com Another green approach involves the condensation reaction between diphenylamine and carboxylic acids in a heterogeneous medium using a Lewis acid catalyst and a water scavenger, which reduces energy consumption and simplifies product separation. researchgate.net These methodologies, while not directly reported for this compound itself, demonstrate the potential for developing more sustainable synthetic routes for its derivatives.

Functionalization and Regioselective Derivatization Strategies

The biological activity of acridine derivatives can be finely tuned by introducing various functional groups at specific positions of the acridine core. Regioselective derivatization is therefore a key strategy in medicinal chemistry. nih.govresearchgate.netrsc.org

Synthesis of Novel Substituted this compound Derivatives

The synthesis of novel substituted this compound derivatives allows for the exploration of a wider chemical space and the potential discovery of compounds with improved pharmacological profiles. The hydroxyl group at the 3-position of this compound serves as a handle for further functionalization, such as alkylation to form ethers or acylation to form esters, which can modulate properties like lipophilicity and membrane permeability. vulcanchem.com

Recent research has focused on synthesizing various substituted acridine and acridone (B373769) derivatives. nih.govresearchgate.netmdpi.com For example, a series of tetracyclic acridones with an amide framework has been designed and synthesized, showing the versatility of the acridone scaffold for chemical modification. nih.gov Another study reports the synthesis of novel carbohydrate-acridinone derivatives through 1,3-dipolar cycloaddition. researchgate.net The synthesis of indolo[2,3-a]acridinol derivatives has also been explored, highlighting the fusion of different heterocyclic systems to create complex and potentially more active molecules. isuct.rucyberleninka.rumhc-isuct.ru These examples underscore the ongoing efforts to create diverse libraries of acridine-based compounds for biological screening. derpharmachemica.com

Introduction of Diverse Chemical Moieties for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.govnih.govresearchcommons.orgresearchgate.net By systematically introducing diverse chemical moieties onto the this compound scaffold, researchers can identify key structural features responsible for a desired pharmacological effect.

For instance, the introduction of different substituents on the acridine ring can significantly impact its biological properties. researchgate.net SAR studies on 3-aroylindoles, which share some structural similarities with acridine derivatives, revealed that replacing a methoxy (B1213986) group with an electron-donating group like a methyl or N,N-dimethylamino group could retain potent cytotoxic activity. nih.gov In the context of acridines, the planarity of the ring system and the nature of the substituents have been shown to be important for their anti-amyloid aggregation activity. nih.gov The introduction of amide and carbamate (B1207046) functionalities at various positions is a common strategy to explore new interactions with biological targets. nih.gov These studies provide valuable insights for the rational design of new this compound derivatives with enhanced potency and selectivity. researchgate.net

Catalytic Approaches and Mechanistic Insights in Acridinol Synthesis

The synthesis of the acridine scaffold, the core of this compound, has been significantly advanced through the development of various catalytic methodologies. These approaches offer substantial improvements over classical stoichiometric reactions by providing higher yields, milder reaction conditions, greater functional group tolerance, and access to novel derivatives. Transition metal catalysis, in particular, has been pivotal, enabling the construction of the tricyclic acridine system through efficient carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions. Mechanistic studies accompanying these synthetic developments have provided a deeper understanding of the reaction pathways, allowing for the rational design of more efficient catalysts and processes.

Key catalytic strategies for synthesizing acridines, and by extension, their hydroxylated derivatives like this compound, include palladium- and copper-catalyzed cross-coupling reactions, modern variations of classic acid-catalyzed cyclizations, and emerging methods involving photocatalysis and novel nanocatalysts.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to acridine synthesis has enabled highly efficient and versatile routes.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, is a powerful method for forming the C-N bonds necessary to construct the acridine core. wikipedia.orgorganic-chemistry.org The reaction's utility stems from its broad substrate scope and high functional group tolerance, replacing harsher classical methods. wikipedia.org The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond and regenerate the active Pd(0) catalyst. umn.eduyoutube.com The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been critical to the reaction's success, enhancing catalyst stability and reaction efficiency. youtube.com

Sonogashira Coupling and Cyclization: A novel one-pot synthesis of 9-substituted acridines has been developed utilizing a palladium-catalyzed reaction between bis(2-bromophenyl)amine (B2592992) and various terminal alkynes. mdpi.com This methodology provides rapid access to a range of acridine derivatives. mdpi.com Mechanistic studies suggest the reaction proceeds via an initial Sonogashira coupling to place the alkyne group in proximity to the second aryl bromide. mdpi.com This is followed by a critical intramolecular cyclization, where the palladium catalyst facilitates the formation of the central acridine ring. mdpi.com

| Mechanistic Step | Description |

| Oxidative Addition | The active Pd(0) catalyst inserts into the aryl-halide bond of a precursor like bis(2-bromophenyl)amine, forming a Pd(II) intermediate. umn.eduyoutube.com |

| Ligand Exchange / Amine Coordination | The amine nucleophile coordinates to the Pd(II) center, displacing a ligand. In intramolecular variants, the amine is already part of the substrate. |

| Deprotonation & Reductive Elimination | A base removes a proton from the coordinated amine, forming a palladium-amido complex. The final C-N bond is formed through reductive elimination, which releases the acridine product and regenerates the Pd(0) catalyst for the next cycle. umn.eduyoutube.com |

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Acridine Synthesis

Copper-Catalyzed Ullmann-Type Reactions

The Ullmann condensation is a classical copper-catalyzed reaction for forming aryl-nitrogen and aryl-oxygen bonds. wikipedia.org While traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern protocols have significantly improved the method. umn.eduwikipedia.org

The synthesis of N-phenylanthranilic acid derivatives, key precursors for acridone and subsequently acridine synthesis, was first advanced by Fritz Ullmann's discovery that copper facilitates the coupling of non-activated aryl amines with aryl halides. umn.edu This copper-catalyzed C-N coupling is known as the Ullmann-Jourdan reaction. umn.edu Mechanistic insights suggest the reaction can proceed through a Cu(I)/Cu(III) catalytic cycle, involving the oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination. wikipedia.org The introduction of soluble copper catalysts supported by various ligands has allowed these reactions to proceed under much milder conditions. wikipedia.org

Advances in Acid-Catalyzed Cyclizations

Classical methods like the Bernthsen and Friedländer syntheses remain relevant, especially with modern catalytic improvements.

Bernthsen Acridine Synthesis: This method involves the condensation of a diphenylamine with a carboxylic acid, traditionally catalyzed by a strong Lewis acid like anhydrous zinc chloride (ZnCl₂) at high temperatures. bch.ropharmaguideline.com The mechanism is believed to involve an electrophilic substitution, where a reactive acylium ion, generated from the carboxylic acid and Lewis acid catalyst, attacks the diphenylamine. bch.ro While the original Bernthsen synthesis often suffered from low yields, improvements such as the use of polyphosphoric acid (PPA) or microwave-assisted protocols have enhanced its efficiency. umn.edu

Friedländer Annulation: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, is a versatile method for preparing quinolines and acridines. wikipedia.orgnih.gov The reaction can be catalyzed by acids or bases. nih.gov The mechanism generally involves an initial aldol (B89426) condensation or Schiff base formation, followed by intramolecular cyclization and dehydration to form the heterocyclic ring. wikipedia.org The scope of the Friedländer reaction has been expanded significantly through the use of various catalysts, including iodine, p-toluenesulfonic acid, and transition metals like palladium and manganese, which can facilitate the reaction under milder, dehydrogenative conditions. wikipedia.orgresearchgate.netacs.org

Emerging Catalytic Strategies

Recent research has focused on developing more sustainable and efficient catalytic systems for acridine synthesis.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and green synthetic tool. Acridinium (B8443388) salts themselves are prominent organic photoredox catalysts. researchgate.netnih.gov In a novel approach to the Friedländer annulation, methylene blue, an inexpensive organic dye, has been used as a metal-free photocatalyst. nih.gov Under visible light irradiation, the excited state of the dye initiates a single-electron transfer (SET) pathway, generating radical intermediates that lead to the formation of the acridine product under ambient conditions. nih.gov

Heterogeneous Nanocatalysis: Nanocatalysts offer advantages such as high efficiency, stability, and easy recovery and reuse. For acridine synthesis, sulfonic acid-functionalized SBA-15 (SBA-Pr-SO₃H), a nanoporous solid acid, has been employed as a recyclable catalyst for one-pot, three-component syntheses of benzo[c]acridine derivatives. scielo.org.mx The nanometer-sized pores of the catalyst are thought to act as "nano-reactors," enhancing reaction rates. scielo.org.mx More recently, a core-shell magnetic nanocatalyst (Fe₃O₄@ZIF-Ni) was developed, demonstrating exceptional efficiency and recyclability over multiple cycles for acridine synthesis. nih.gov

| Catalytic System | Key Reaction Type | Typical Catalyst / Reagents | General Advantages |

| Palladium-Catalyzed | Buchwald-Hartwig Amination, Sonogashira Coupling | Pd(0) or Pd(II) precursors, Phosphine Ligands | High efficiency, broad substrate scope, mild conditions. wikipedia.org |

| Copper-Catalyzed | Ullmann Condensation | Cu(I) or Cu(II) salts, Ligands (e.g., diamines) | Low cost of catalyst, effective for C-N and C-O bonds. umn.eduwikipedia.org |

| Acid-Catalyzed | Bernthsen & Friedländer Synthesis | ZnCl₂, PPA, p-TsOH, MnO₂ | Utilizes readily available starting materials. bch.ronih.govacs.org |

| Photocatalysis | Radical-mediated Friedländer Annulation | Methylene Blue, Acridinium Salts, Visible Light | Green energy source, metal-free, ambient conditions. researchgate.netnih.gov |

| Nanocatalysis | Multi-component Condensation | SBA-Pr-SO₃H, Magnetic Nanoparticles | High stability, catalyst recyclability, high efficiency. scielo.org.mxnih.gov |

Table 2: Comparative Overview of Catalytic Methodologies for Acridine Synthesis

Theoretical and Computational Chemistry of 3 Acridinol

Quantum Chemical Investigations of Electronic Structure

Quantum chemical investigations are pivotal in elucidating the electronic architecture of 3-Acridinol. These methods allow for the precise calculation of molecular orbitals, energy levels, and electronic transitions, which are fundamental to understanding the molecule's chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgepfl.chabinit.org It has become a popular tool for predicting the structural and spectral properties of organic molecules. irjweb.com DFT calculations for the ground state of acridine (B1665455) derivatives, including this compound, are typically performed using hybrid functionals like B3LYP with various basis sets such as 6-31G(d,p), 6-311G(d,p), and DGDZVP to optimize the molecular geometry. bnmv.ac.in These calculations are instrumental in determining the minimum energy configuration of the molecule. irjweb.com

The ground-state properties of a many-electron system are uniquely determined by an electron density that depends on only three spatial coordinates. wikipedia.org DFT calculations provide valuable information about the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions. youtube.com Although strictly a ground-state theory at 0 K, DFT provides a potential energy surface that is largely independent of temperature, making it applicable to real-world conditions. stackexchange.com

Table 1: Comparison of Basis Sets for Ground State Calculations of Acridine Derivatives

| Basis Set | Key Features | Typical Application |

| 6-31G(d,p) | Pople-style basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p). | Good balance between accuracy and computational cost for geometry optimizations and electronic property calculations. bnmv.ac.in |

| 6-311G(d,p) | A larger Pople-style basis set with triple-zeta valence representation. | Offers improved accuracy for energies and molecular properties compared to 6-31G(d,p). bnmv.ac.in |

| DGDZVP | Dunning-style correlation consistent basis set with double-zeta valence and polarization functions. | Known for providing good results for physico-chemical properties. bnmv.ac.in |

| LANL2DZ | Effective core potential (ECP) basis set, particularly for heavier elements. | Useful for systems containing atoms where ECPs can reduce computational expense. bnmv.ac.in |

This table summarizes basis sets commonly used in DFT calculations for acridine derivatives, as mentioned in the search results.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe electronic excited states and time-dependent phenomena. wikipedia.orgwikipedia.orgpsu.edu It is a widely used method for calculating excitation energies, absorption spectra, and understanding electronic transitions in molecules like this compound. wikipedia.orgfaccts.deohio-state.edu TD-DFT calculations are often performed to gain insights into the nature of excited states, including their charge-transfer character. chemrxiv.org

The accuracy of TD-DFT can be sensitive to the choice of the exchange-correlation functional. ohio-state.edu For instance, the CAM-B3LYP functional is often employed in spectral calculations. researchgate.net TD-DFT can predict electronic transitions, which can be compared with experimental UV-Vis spectra to validate the computational model. researchgate.netresearchgate.netscholarsresearchlibrary.com The method provides information on the oscillator strengths of transitions, which relate to the intensity of absorption bands. researchgate.netmdpi.com While TD-DFT is a powerful tool, it has known limitations, particularly in accurately describing charge-transfer excitations and conical intersections. ohio-state.edu

Molecular Orbital Analysis and Electronic Descriptors

The analysis of molecular orbitals and the calculation of electronic descriptors provide a quantitative framework for understanding the chemical reactivity and stability of this compound.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. ijarset.com A smaller gap suggests higher reactivity and lower kinetic stability. ijarset.com

For acridine derivatives, the HOMO-LUMO gap can be calculated using DFT methods. bnmv.ac.innih.gov Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. wuxiapptec.com For example, in some acridine derivatives, the HOMO and LUMO are distributed over the entire molecule, indicating potential for widespread electronic effects. bnmv.ac.in

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative Acridine Derivative

| Orbital | Energy (eV) |

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

This table presents example data for a triazine derivative to illustrate the concept, as specific values for this compound were not available in the provided search results. The data reflects the chemical reactivity of the molecule. irjweb.com

Upon photoexcitation, molecules can enter an excited state where an electron is transferred from a donor part of the molecule to an acceptor part, a phenomenon known as intramolecular charge transfer (ICT). ossila.com This process is particularly relevant for molecules like this compound, which possess both electron-donating (the hydroxyl group) and electron-accepting (the acridine core) moieties. The formation of a charge-transfer state can be influenced by the solvent environment and can lead to significant changes in the molecule's properties, such as a red-shifted emission spectrum. ossila.com

TD-DFT is a valuable tool for characterizing charge transfer in excited states. rutgers.eduresearchgate.net It can be used to calculate the electronic transitions and determine their nature, such as whether they are locally excited (LE) or have significant charge-transfer character. ossila.com For some acridine derivatives, transient absorption spectroscopy has been used to study the kinetics of excited-state processes, revealing the formation of emissive intramolecular charge transfer states. researchgate.net In some cases, visible light can induce intramolecular charge transfer in indole-tethered ynones, which act as electron donor-acceptor complexes. rsc.org

Conceptual DFT provides a framework for defining and calculating global reactivity descriptors such as chemical hardness (η), softness (S), and the electrophilicity index (ω). bnmv.ac.inijarset.com These descriptors quantify a molecule's resistance to change in its electron distribution.

Chemical Hardness (η) is a measure of the molecule's resistance to deformation or change in its electron cloud. It is related to the HOMO-LUMO gap; a larger gap implies greater hardness. bnmv.ac.inijarset.com

Chemical Softness (S) is the reciprocal of hardness and indicates the molecule's ability to undergo electronic changes. A softer molecule is generally more reactive. ijarset.comresearchgate.net

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a better electrophile. ijarset.comscielo.org.mx

These parameters can be calculated from the energies of the HOMO and LUMO. ijarset.com For acridine derivatives, studies have shown that these compounds can act as electron acceptors, particularly in the excited state. bnmv.ac.innih.gov The calculation of these indices helps in understanding and predicting the reactive behavior of this compound in various chemical reactions. nih.gov

Table 3: Calculated Global Reactivity Descriptors for a Sample Molecule

| Parameter | Formula | Description |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to electron transfer. ijarset.com |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. ijarset.com |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom to attract electrons. ijarset.com |

| Chemical Potential (μ) | μ = -χ | The negative of electronegativity. ijarset.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the energy lowering of a system when it is saturated with electrons. ijarset.comscielo.org.mx |

This table outlines the key global reactivity descriptors and their formulas based on ionization potential (I) and electron affinity (A), which can be approximated by HOMO and LUMO energies. ijarset.com

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) is a computational method used to study the physical movement of atoms and molecules over time. 3ds.comnih.gov By calculating the forces between particles and applying Newton's laws of motion, MD simulations generate a trajectory that describes the system's atomic-level configuration as it evolves. nih.gov This technique provides insights into the dynamic behavior of complex molecular systems that are often inaccessible through experimental means alone. stanford.edu

The process of setting up an MD simulation involves several key steps. compchems.com It begins with pre-simulation decisions, such as selecting the appropriate level of theory (e.g., molecular mechanics), a suitable software package (like GROMACS, Amber, or NAMD), and a force field that accurately describes the interactions within the system. 3ds.comcompchems.com The simulation setup itself includes system preparation, energy minimization to remove steric clashes, equilibration to bring the system to the desired temperature and pressure, and finally, the production run where the data for analysis is generated. compchems.com

While specific MD simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodology is highly applicable. Such simulations could be employed to understand the flexibility of the this compound structure, its interaction with solvent molecules, and its binding dynamics with biological targets like enzymes or nucleic acids. For instance, molecular docking, a related computational technique often used as a precursor to MD, has been utilized to study the interaction of 3,9-disubstituted acridine derivatives with topoisomerase enzymes, suggesting potential binding modes. nih.gov MD simulations could further elucidate the stability of these docked poses and the conformational changes in both the ligand and the protein upon binding. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org An energetic profile maps the potential energy of a molecule as a function of these conformational changes, identifying low-energy (stable) conformers and the energy barriers (transition states) between them. chemguide.co.uk

For this compound, the primary source of conformational variability would involve the rotation of the hydroxyl (-OH) group around the C-O bond. The acridine ring system itself is largely rigid. The energetic profile would reveal the most stable orientation of the hydroxyl hydrogen with respect to the rest of the molecule. Quantum chemical calculations are typically used to compute the structures and relative energies of these conformers. ethz.ch

The analysis involves identifying staggered conformations, which are typically energy minima, and eclipsed conformations, which represent energy maxima. libretexts.org The energy difference between the most stable and least stable conformations defines the barrier to rotation. lasalle.edu

Beyond simple rotation, the energetic profile of this compound is significantly influenced by tautomerism. This compound can exist in equilibrium with its keto tautomer, acridin-3(10H)-one. The relative stability of these two forms is a critical aspect of its energetic landscape. Computational methods can predict the energy difference between the tautomers, providing insight into which form is likely to predominate under given conditions.

Table 1: Illustrative Energetic Contributions in Conformational Analysis

This table provides examples of energy values associated with different types of molecular interactions that are considered during the conformational analysis of a molecule. These values are used to calculate the relative energies of different conformers.

| Interaction Type | Typical Energy Cost (kJ/mol) | Description |

| H-H Eclipsed | 4.0 lasalle.edu | Torsional strain from two eclipsed hydrogen atoms. |

| CH₃-H Eclipsed | 6.0 lasalle.edu | Torsional strain from an eclipsed methyl group and hydrogen atom. |

| Gauche Interaction | 3.8 (methyl-methyl) lasalle.edu | Steric strain between two groups positioned at a 60° dihedral angle. |

| Anti Conformation | 0 (Reference) lasalle.edu | The most stable conformation where bulky groups are 180° apart, minimizing steric strain. |

| Transition State | Variable | The highest point on the energy profile between two conformers, representing the energy barrier to rotation. chemguide.co.uk |

The properties and behavior of a chemical compound in solution are profoundly influenced by the surrounding solvent molecules. frontiersin.org These "solvent effects" arise from non-covalent interactions such as dipole-dipole forces, hydrogen bonding, and van der Waals interactions between the solute (this compound) and the solvent. wikipedia.org These interactions can alter molecular stability, reactivity, and spectroscopic properties. wikipedia.org

A key property of a solvent is its dielectric constant (ε), which measures its ability to separate charges. wikipedia.org In polar solvents with high dielectric constants, charge separation is favored. This can significantly affect the acid-base equilibria of this compound, as polar solvents can stabilize the resulting charged species (the conjugate acid or base). wikipedia.org

Furthermore, solvent polarity plays a crucial role in the tautomeric equilibrium between the phenol (B47542) form (this compound) and the keto form (acridin-3(10H)-one). wikipedia.org Polar, protic solvents can form hydrogen bonds with both forms but may preferentially stabilize one over the other, thus shifting the equilibrium. For example, solvents capable of hydrogen bonding can stabilize the keto form of similar 1,3-dicarbonyl systems. wikipedia.org Theoretical studies on other molecules have shown that changing the solvent can lead to variations in geometric parameters and the HOMO-LUMO energy gap. redalyc.org Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects and predict how molecular properties will change in different media. redalyc.org

Table 2: Dielectric Constants of Common Solvents

This table lists the dielectric constants of various solvents, illustrating the range of polarity that can be used to influence chemical equilibria and reaction rates.

| Solvent | Dielectric Constant (ε) at 25 °C |

| Water | 78 wikipedia.org |

| Dimethylsulfoxide (DMSO) | 47 wikipedia.org |

| Acetonitrile | 37 wikipedia.org |

| Acetone | 21 |

| Benzene | 2.3 |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Cheminformatics involves the use of computational and informational techniques to address problems in chemistry, particularly in the context of drug discovery. sheffield.ac.uknih.gov A major application within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. dibru.ac.in QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dibru.ac.innih.gov

The fundamental principle of QSAR is that variations in the biological activity of a set of congeneric molecules are dependent on changes in their structural or physicochemical properties. The process involves several steps: preparing a dataset of compounds with known activities, calculating molecular descriptors for each compound, developing a statistical model that relates the descriptors to the activity, and validating the model's predictive power. dibru.ac.in

While specific QSAR models for this compound are not prominently featured in the literature, extensive QSAR studies have been conducted on related acridine derivatives, providing a clear blueprint for how such an analysis would proceed. nih.govnih.govresearchgate.net For example, studies on phenylamino-acridine and acridinone (B8587238) derivatives have successfully modeled their antitumor activity and DNA binding affinity using various descriptors. nih.govresearchgate.net

These descriptors fall into several categories:

Hydrophobic: Such as the logarithm of the octanol-water partition coefficient (logP), which describes a molecule's lipophilicity. nih.gov

Electronic: Such as charges on atoms or indices related to electronegativity, which influence electrostatic interactions. vietnamjournal.ru

Steric/Topological: Such as Molar Refractivity (MR), molecular volume, and various topological indices (e.g., Balaban index, Wiener index) that describe the size, shape, and branching of the molecule. researchgate.netvietnamjournal.ru

Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR equation. dibru.ac.in The quality of the model is assessed using statistical parameters like the correlation coefficient (R or r²), and its predictive ability is tested through cross-validation techniques (e.g., leave-one-out, q²). dibru.ac.innih.gov The resulting models and their graphical representations (contour maps in 3D-QSAR) can highlight which structural features are favorable or unfavorable for activity, thereby guiding the design of new, more potent derivatives. nih.gov

Table 3: Common Molecular Descriptors Used in Acridine QSAR Studies

This table summarizes key physicochemical and topological descriptors that have been successfully used in QSAR models for various acridine derivatives to predict their biological activity.

| Descriptor Class | Descriptor Name | Description |

| Hydrophobic | LogP | Logarithm of the n-octanol-water partition coefficient; measures lipophilicity. nih.gov |

| Steric | Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance, related to volume. researchgate.net |

| Steric | Molecular Volume (MV) | The volume occupied by the molecule. researchgate.net |

| Electronic | Xeq | A measure of electronegativity equalization. vietnamjournal.ru |

| Topological | Wiener Index (W) | A distance-based index related to molecular branching. vietnamjournal.ru |

| Topological | Balaban Index (J) | A distance-based topological index sensitive to molecular shape. |

| Constitutional | RotB | Number of rotatable bonds, related to molecular flexibility. dibru.ac.in |

Photophysical Properties and Mechanisms of 3 Acridinol

Electronic Absorption and Emission Characteristics

The electronic spectra of acridine (B1665455) and its derivatives are characterized by absorption and emission bands in the ultraviolet (UV) and visible regions. These transitions are typically attributed to π → π* electronic transitions within the aromatic system. The specific wavelengths of maximum absorption (λ_abs) and emission (λ_em) are influenced by the substituent groups on the acridine core and the nature of the solvent.

For the parent compound, acridine, optical absorption and fluorescence emission spectra have been investigated in a range of solvents. sphinxsai.comresearchgate.net The absorption spectra typically exhibit multiple bands, with the lowest energy band being sensitive to solvent polarity. sphinxsai.com Similarly, the fluorescence emission spectra also show a dependence on the solvent environment. sphinxsai.comresearchgate.net

Table 1: Absorption and Emission Maxima of Acridine in Various Solvents This interactive table provides the absorption and emission maxima of acridine in different solvents, illustrating the influence of the solvent environment on its electronic transitions.

| Solvent | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) |

| Carbon Tetrachloride | 385 | 544, 575 |

| Dichloromethane | 390 | 546, 576 |

| Propan-2-ol | 388 | 541, 569 |

| Ethanol | 389 | 546, 571 |

| Methanol | 392 | 544, 585 |

| Acetonitrile | 387 | 541, 571 |

| N,N-Dimethylformamide | 395 | 554, 581 |

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. In the case of acridine, as the polarity of the solvent increases, the second absorption peak shows a red shift (a shift to longer wavelengths). sphinxsai.com This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. sphinxsai.com

The fluorescence emission spectra of acridine also exhibit solvatochromic shifts. sphinxsai.com The magnitude and direction of these shifts can provide valuable information about the change in dipole moment of the molecule upon excitation. sphinxsai.comresearchgate.net Generally, an increase in the dipole moment upon moving to the excited state leads to a larger red shift in the emission spectrum in more polar solvents. nih.gov

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state. These two parameters are crucial for characterizing the emissive properties of a fluorophore. researchgate.net

For acridine derivatives, both the quantum yield and lifetime can be significantly influenced by the solvent. sphinxsai.comnih.gov For instance, the quantum yield of acridine is notably high in dichloromethane, which is attributed to the reorientation of solvent molecules around the excited state dipole. sphinxsai.com The fluorescence lifetimes of acridine dyes have been measured in the nanosecond range. capes.gov.br

Table 2: Photophysical Data for Acridine in Different Solvents This interactive table summarizes the fluorescence quantum yield and other photophysical parameters of acridine in various solvents.

| Solvent | Fluorescence Quantum Yield (Φ_F) |

| Dichloromethane | 0.85 |

| Acetonitrile | 0.54 |

| Propan-2-ol | 0.48 |

| N,N-Dimethylformamide | 0.45 |

| Methanol | 0.35 |

| Ethanol | 0.28 |

| Carbon Tetrachloride | 0.12 |

Excited State Dynamics and Photoinduced Processes

Upon absorption of light, molecules are promoted to an electronically excited state. The subsequent decay back to the ground state can occur through various radiative and non-radiative pathways. For acridine derivatives, these pathways can include complex photoinduced processes that are fundamental to their applications.

Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule, triggered by the absorption of light. youtube.com In the context of acridine derivatives, the acridine moiety can act as either an electron donor or an acceptor, depending on its substitution and the nature of the interacting species. The excited state of a molecule is both a better oxidizing and reducing agent than its ground state, which facilitates PET reactions. youtube.com

PET processes can lead to the formation of a charge-separated state, which can have a significant lifetime. nih.gov The efficiency of PET is governed by factors such as the distance between the donor and acceptor, the driving force of the reaction, and the nature of the surrounding medium. nih.gov

Excited-state intramolecular proton transfer (ESIPT) is a photochemical reaction in which a proton is transferred from one part of a molecule to another in the excited state. nih.govnih.gov This process often results in the formation of a tautomer with a distinct emission spectrum, typically characterized by a large Stokes shift (the difference between the absorption and emission maxima). nih.govrsc.org

For a molecule to undergo ESIPT, it must possess both a proton donor and a proton acceptor group in close proximity, allowing for the formation of an intramolecular hydrogen bond. researchgate.net The increased acidity of the proton donor and basicity of the proton acceptor in the excited state drives the proton transfer. nih.gov While not extensively documented for 3-Acridinol itself, acridone (B373769) derivatives have been studied for their ESIPT properties. rsc.org

An excimer is an excited-state dimer formed between an excited molecule and a ground-state molecule of the same species. ossila.com An exciplex, or excited-state complex, is formed between two different molecules, one in the excited state and one in the ground state. ossila.com The formation of these species is dependent on the concentration of the interacting molecules and is characterized by a broad, structureless, and red-shifted emission band compared to the monomer emission. ossila.comyoutube.com

The formation of excimers and exciplexes is a diffusion-controlled process and is therefore more likely to occur in solution. ossila.com These excited-state complexes are stabilized by charge-transfer interactions between the constituent molecules. ossila.com

Excited-State Hydroxide (B78521) Ion Release Mechanisms

The release of a hydroxide ion from this compound in the excited state is a key feature of its photobasicity. This process, known as excited-state heterolysis, results in the formation of the corresponding acridinium (B8443388) cation. The kinetics of this process have been investigated using transient absorption spectroscopy, providing insights into the controlling parameters of the reaction barriers.

Studies on a series of acridinol-based derivatives have shown that the rate of hydroxide ion release is influenced by the solvent environment. The kinetics of this release have been modeled using Marcus theory, which considers the reorganization energy of the solvent as a primary factor. The correlation between the intrinsic reorganization energies and the solvent reorganization energies, calculated using a dielectric continuum model, suggests that the excited-state hydroxide ion release occurs along the solvent reaction coordinate. fiveable.memdpi.com

The rate constants for hydroxide ion release from an acridinol photobase have been determined in various alcoholic solvents. These studies demonstrate the solvent's role in mediating the release process.

| Solvent | Rate Constant (kOH) x 1010 s-1 |

|---|---|

| Methanol | 2.5 |

| Butanol | 1.2 |

| Isobutanol | 0.9 |

Non-radiative Decay Pathways

Following photoexcitation, molecules can return to the ground state through various radiative and non-radiative decay pathways. For fluorescent molecules like this compound, non-radiative decay processes compete with fluorescence emission, thereby influencing the fluorescence quantum yield and lifetime. While specific studies detailing the complete non-radiative decay pathways for this compound are not extensively available, general mechanisms applicable to acridine derivatives can be considered.

Common non-radiative decay pathways include:

Internal Conversion (IC): A transition between electronic states of the same multiplicity (e.g., S1 → S0). This process is often efficient when potential energy surfaces of the involved states are close in energy.

Intersystem Crossing (ISC): A transition between electronic states of different multiplicity (e.g., S1 → T1). The presence of heavy atoms can enhance the rate of ISC.

Solvent Quenching: Interactions with solvent molecules can provide a pathway for the excited state to deactivate non-radiatively.

Concentration Quenching: At high concentrations, excited molecules can interact with ground-state molecules, leading to the formation of non-fluorescent excimers and subsequent non-radiative decay.

The efficiency of these non-radiative pathways is sensitive to the molecular structure, the solvent environment, and the temperature. For acridine and its derivatives, the energy gap between the lowest singlet excited state (S1) and the ground state (S0), as well as the presence of nearby triplet states, are critical in determining the rates of internal conversion and intersystem crossing.

Photochemical Reactivity and Transformations

Photo-Initiated Chemical Reactions (e.g., Michael Addition)

The ability of this compound and its derivatives to release a hydroxide ion upon photoexcitation makes them useful as photobases. This property can be harnessed to initiate chemical reactions that are catalyzed by a base. One such application is the photo-initiation of the Michael addition reaction. fiveable.memdpi.com

The Michael addition is a widely used carbon-carbon bond-forming reaction involving the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). This reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophile.

The photo-initiated Michael addition using an acridinol photobase has been demonstrated with the reaction between dimethylmalonate (B8719724) (the Michael donor) and nitrostyrene (B7858105) (the Michael acceptor). fiveable.memdpi.com Upon irradiation, the acridinol derivative releases a hydroxide ion, which then catalyzes the reaction.

| Reactant 1 (Michael Donor) | Reactant 2 (Michael Acceptor) | Product | Photo-initiator |

|---|---|---|---|

| Dimethylmalonate | Nitrostyrene | Michael adduct | Acridinol derivative |

Photodegradation Mechanisms and Stability under Illumination

The stability of a chromophore under illumination is a critical parameter, especially for applications in materials science and photobiology. Photodegradation refers to the irreversible alteration of a molecule's chemical structure as a result of absorbing light. While specific, detailed studies on the photodegradation mechanisms of this compound are limited, general pathways known for acridine derivatives can be considered.

Acridine derivatives can undergo photodegradation through several mechanisms, often involving reactive oxygen species (ROS) if oxygen is present. Potential photodegradation pathways include:

Photooxidation: In the presence of oxygen, the excited state of the acridine derivative can either react directly with oxygen or sensitize the formation of singlet oxygen, a highly reactive species that can then attack the acridine ring or its substituents. This can lead to the formation of various oxidation products.

Photoreduction: In the absence of oxygen and in the presence of a reducing agent, the excited acridine derivative can undergo reduction.

Photodimerization: Some aromatic compounds are known to undergo dimerization upon irradiation.

Ring Opening/Fragmentation: Prolonged exposure to high-energy light can lead to the cleavage of bonds within the acridine ring system, resulting in smaller molecular fragments.

The photostability of acridine derivatives is influenced by factors such as the nature and position of substituents on the acridine ring, the solvent, and the presence of other molecules that can act as quenchers or reactants. For instance, electron-donating groups can sometimes increase susceptibility to photooxidation.

Reactivity and Chemical Transformations of 3 Acridinol

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the acridine (B1665455) nucleus is significantly influenced by the nitrogen heteroatom, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at the C-9 position. researchgate.net The presence of a hydroxyl group at the 3-position in 3-Acridinol introduces a strong electron-donating group, which modifies this general reactivity pattern.

Electrophilic Aromatic Substitution:

The acridine ring itself is electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS), requiring harsh reaction conditions. quora.com When substitution does occur, the predicted position of electrophilic attack on the unsubstituted acridine is the C-4 position. semanticscholar.org However, the powerful activating and ortho, para-directing effect of the hydroxyl group in this compound is expected to dominate the regioselectivity.

The hydroxyl group increases the electron density of the ring system, particularly at the positions ortho and para to it (C-2, C-4, and the C-9 position is not directly activated but is electronically influenced). Therefore, electrophilic substitution on this compound is anticipated to occur preferentially at the C-2 and C-4 positions. Reactions like nitration and halogenation, which are key electrophilic substitution reactions, would likely yield 2- and 4-substituted-3-acridinol derivatives. masterorganicchemistry.commasterorganicchemistry.com For instance, nitration of pyridoacridines, which are structurally related, has been shown to occur on the activated rings. nih.govresearchgate.net

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-3-acridinol, 4-Nitro-3-acridinol |

| Halogenation | Br₂/FeBr₃ | 2-Bromo-3-acridinol, 4-Bromo-3-acridinol |

| Sulfonation | SO₃/H₂SO₄ | 3-Hydroxyacridine-2-sulfonic acid, 3-Hydroxyacridine-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Acyl-3-acridinol, 4-Acyl-3-acridinol |

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the acridine ring makes it susceptible to nucleophilic attack, primarily at the C-9 position due to the influence of the adjacent nitrogen atom. researchgate.netclockss.org This leads to the formation of acridan products, which may subsequently be oxidized. semanticscholar.org The presence of a good leaving group at C-9, such as a chlorine atom, facilitates nucleophilic substitution. For example, 9-chloroacridines readily react with various nucleophiles like amines and phenoxides. clockss.org

In the context of this compound, while the hydroxyl group is an activating group for EAS, it does not significantly hinder the inherent susceptibility of the C-9 position to nucleophilic attack. However, nucleophilic aromatic substitution (SNAr) typically requires electron-withdrawing groups to activate the ring and a leaving group. masterorganicchemistry.comlibretexts.orgpressbooks.pub Therefore, for this compound itself to undergo nucleophilic substitution on the carbocyclic rings, it would likely require conversion of the hydroxyl group to a better leaving group or the introduction of strong electron-withdrawing groups elsewhere on the ring. The primary site for nucleophilic addition remains the C-9 position. clockss.org

Oxidation and Reduction Chemistry of the Acridinol Core

The oxidation and reduction chemistry of the acridine core is well-documented, involving both the central nitrogen-containing ring and potential modifications of its substituents.

Oxidation:

The acridine ring can undergo oxidation at both the nitrogen atom and the C-9 position. Oxidation of acridine with peroxy acids, such as peroxybenzoic acid or 3-chloroperoxybenzoic acid, can yield the corresponding acridine N-oxide (10-oxide). rsc.org Further oxidation can lead to ring-opened products like 2-(2-hydroxyanilino)benzaldehyde or oxidative cleavage products. rsc.org

In the case of this compound, the presence of the phenolic hydroxyl group makes the molecule more susceptible to oxidation. Phenols can be oxidized to quinones. Therefore, under appropriate oxidizing conditions, this compound could potentially be oxidized to an acridine-quinone derivative. The Jones oxidation, which uses chromic acid, is a powerful method for oxidizing secondary alcohols to ketones and primary alcohols to carboxylic acids, but it can also oxidize phenols. wikipedia.org Advanced oxidation processes, for instance using aqueous alkaline iodine, have been shown to degrade acridine derivatives like Acridine Orange, suggesting that the this compound ring system would also be susceptible to cleavage under strong oxidizing conditions. nih.gov

Reduction:

The acridine ring system can be reduced to yield 9,10-dihydroacridine (B10567) (an acridan). This transformation is a common feature of acridine chemistry. Catalytic hydrogenation is an effective method for this reduction. researchgate.net The reduction disrupts the aromaticity of the central ring.

For this compound, the reduction of the acridine core would be expected to proceed similarly to the parent compound, yielding 3-hydroxy-9,10-dihydroacridine. The hydroxyl group is generally stable under typical catalytic hydrogenation conditions used for reducing aromatic heterocycles.

Table 2: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent/Condition | Product from Acridine Core | Expected Product from this compound |

| N-Oxidation | Peroxybenzoic acid | Acridine N-oxide | 3-Hydroxyacridine N-oxide |

| Core Oxidation | Strong oxidants (e.g., KMnO₄) | Ring cleavage products | Ring cleavage products |

| Phenol (B47542) Oxidation | Mild oxidants (e.g., Fremy's salt) | N/A | Acridine-quinone derivative |

| Core Reduction | H₂, Pd/C or NaBH₄ | 9,10-Dihydroacridine | 3-Hydroxy-9,10-dihydroacridine |

Cycloaddition and Rearrangement Reactions

Cycloaddition Reactions:

The acridine system can participate in cycloaddition reactions, acting as a 2π-component. semanticscholar.org Specifically, acridine has been shown to react with nitrile oxides in 1,3-dipolar cycloaddition reactions. semanticscholar.orgijrpc.comwikipedia.org These reactions can lead to the formation of new heterocyclic rings fused to the acridine core. The reaction of acridine with mesitonitrile oxide, for example, yields mono-cycloadducts. semanticscholar.org While the reaction can be slow due to the loss of aromaticity, it demonstrates the capability of the acridine double bonds to act as dipolarophiles. semanticscholar.org The specific double bond that reacts can vary, but the reaction with nitrile oxides has been reported to occur across the 1,2 or 3,4 positions. semanticscholar.org The presence of the electron-donating hydroxyl group in this compound would likely influence the regioselectivity of such cycloadditions.

Rearrangement Reactions:

Rearrangement reactions involving the acridine skeleton are less common but can be induced under specific conditions. slideshare.net Metal-mediated rearrangements of precursors can lead to the formation of the acridine core itself. nih.gov Certain complex reactions of related aza-aromatic systems with intermediates like benzynes can lead to significant skeletal rearrangements. nih.gov While specific rearrangement reactions starting from a pre-formed this compound are not widely reported, general organic rearrangements like the Claisen rearrangement could be possible if an allyl ether of this compound were synthesized. youtube.com This would involve the migration of the allyl group from the oxygen atom to the C-2 or C-4 positions of the acridine ring. youtube.com Other named rearrangements like the Beckmann or Pinacol rearrangements are typically associated with specific functional groups that would need to be introduced onto the this compound structure. youtube.comlibretexts.orgmsu.edu

Coordination Chemistry and Metal Complexation

Acridine and its derivatives are effective ligands in coordination chemistry due to the presence of the Lewis basic nitrogen atom in the heterocyclic ring. wikipedia.orgwikipedia.org The hydroxyl group in this compound provides an additional coordination site, allowing it to act as a bidentate ligand.

The nitrogen atom of the acridine ring and the oxygen atom of the deprotonated hydroxyl group can chelate to a metal ion, forming a stable metallacycle. This bidentate N,O-coordination mode is common for hydroxy-substituted nitrogen heterocycles like 8-hydroxyquinoline. Acridine-based ligands have been used to synthesize complexes with various transition metals, including ruthenium, nickel, and iron. nih.govresearchgate.net

The formation of these complexes can significantly alter the electronic and photophysical properties of the acridine moiety. The specific geometry of the resulting metal complex (e.g., octahedral, tetrahedral, square planar) depends on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. wikipedia.orgnih.govyoutube.comyoutube.com For example, nickel(II) complexes bearing acridine-based Schiff-base ligands have been synthesized and characterized. nih.gov It is highly probable that this compound would form stable complexes with a wide range of metal ions, including but not limited to Cu(II), Ni(II), Co(II), Zn(II), and Fe(III).

Table 3: Potential Coordination Behavior of this compound

| Metal Ion Example | Potential Coordination Mode | Potential Complex Geometry |

| Cu(II) | Bidentate (N, O⁻) | Square Planar / Distorted Octahedral |

| Ni(II) | Bidentate (N, O⁻) | Square Planar / Octahedral |

| Zn(II) | Bidentate (N, O⁻) | Tetrahedral |

| Fe(III) | Bidentate (N, O⁻) | Octahedral |

Biological Interactions and Molecular Mechanisms of 3 Acridinol and Its Derivatives

Nucleic Acid Interaction Mechanisms

The interaction of 3-acridinol derivatives with DNA is a cornerstone of their mechanism of action. These interactions are multifaceted, involving a combination of intercalation, groove binding, and recognition of non-canonical DNA structures.

The defining feature of the acridine (B1665455) nucleus is its planar aromatic ring system, which is dimensionally similar to a DNA base pair. This structural characteristic enables the molecule to insert itself between adjacent base pairs in the DNA double helix, a process known as intercalation. This insertion causes a local unwinding of the helix, increasing the distance between the stacked base pairs to accommodate the ligand. The stability of the intercalated complex is primarily driven by substantial π-π stacking interactions between the acridine rings and the flanking purine (B94841) and pyrimidine (B1678525) bases.

While the acridine core handles intercalation, the substituents attached to it, such as the hydroxyl group in this compound and other side chains in its derivatives, play a crucial role in determining binding affinity and sequence selectivity. These side chains typically protrude from the intercalated core and lie within the major or minor grooves of the DNA. Within the grooves, these substituents can form specific, non-covalent interactions, including:

Hydrogen Bonds: The 3-hydroxyl group or other hydrogen-bonding moieties on a side chain can form hydrogen bonds with the phosphate (B84403) backbone or the functional groups on the edges of the base pairs.

Van der Waals Contacts: Aliphatic or aromatic components of side chains make extensive van der Waals contacts with the walls of the DNA grooves.

The specific nature and positioning of these side chains dictate whether a derivative favors the major or minor groove, thereby influencing its sequence preference.

Beyond the canonical B-form duplex DNA, this compound derivatives have been investigated for their ability to interact with non-canonical DNA structures, most notably G-quadruplexes (G4s). G4s are four-stranded structures formed in guanine-rich sequences, such as those found in telomeres and gene promoter regions. The structure is characterized by stacked G-quartets—planar arrays of four guanine (B1146940) bases connected by Hoogsteen hydrogen bonds.

The large, planar aromatic surface of the G-quartet provides an ideal platform for π-π stacking interactions with planar ligands like acridinol derivatives. These compounds can bind to G4 DNA primarily by "end-stacking" on the terminal G-quartets. This binding stabilizes the G4 conformation, which can interfere with biological processes that require the unwinding of these structures, such as telomere maintenance by telomerase or transcriptional activation.

Research has demonstrated that certain acridinol derivatives can exhibit preferential binding to G4 structures over duplex DNA. This selectivity is a key goal in drug design, as stabilizing G4s in promoter regions of oncogenes can lead to transcriptional repression. The selectivity is often governed by the side chains, which can provide additional stabilizing interactions with the loops and grooves of the G4 architecture, distinguishing it from the more regular structure of duplex DNA.

Isothermal Titration Calorimetry (ITC) provides a powerful method for characterizing the complete thermodynamic profile of ligand-DNA binding events. By directly measuring the heat released or absorbed during the binding process, ITC can determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the free energy of binding (ΔG).

For this compound derivatives, ITC studies reveal that the interaction with DNA is typically a high-affinity process, characterized by binding constants (Kₐ) in the range of 10⁵ to 10⁷ M⁻¹. The thermodynamic signature provides deep insight into the nature of the binding forces:

Favorable Negative Enthalpy (ΔH < 0): A significant negative enthalpy change is characteristic of intercalation. It reflects the formation of strong, favorable van der Waals contacts and π-π stacking interactions between the acridine core and the DNA base pairs. Hydrogen bond formation also contributes to this negative ΔH.

Table 1: Representative Thermodynamic Parameters for a this compound Derivative Binding to Duplex DNA

This interactive table summarizes typical thermodynamic data obtained from ITC experiments. Click on the headers to sort the data.

| Parameter | Value | Interpretation |

| Binding Affinity (Kₐ) | 5.2 x 10⁶ M⁻¹ | Indicates strong, high-affinity binding to the DNA target. |

| Gibbs Free Energy (ΔG) | -38.3 kJ/mol | A large negative value, confirming a spontaneous binding process. |

| Enthalpy Change (ΔH) | -25.1 kJ/mol | Dominated by favorable exothermic interactions like π-stacking and H-bonds. |

| Entropy Change (TΔS) | +13.2 kJ/mol | Indicates a significant, favorable contribution from the hydrophobic effect. |

| Stoichiometry (n) | 0.25 (ligand/base pair) | Suggests one ligand molecule binds for every four base pairs, consistent with the neighbor exclusion principle for intercalators. |

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for visualizing and understanding the interactions of this compound derivatives at an atomic level.

Molecular Docking is used to predict the preferred binding mode and orientation of a ligand within a DNA binding site. For this compound derivatives, docking studies consistently predict an intercalative binding mode as the most energetically favorable pose. These models can precisely identify:

The specific intercalation site (e.g., preference for GC vs. AT-rich regions).

The orientation of the side chains within the DNA grooves.

Key intermolecular contacts, such as specific hydrogen bonds between a derivative's side chain and a particular guanine or cytosine base, or with the phosphate backbone.

Molecular Dynamics (MD) Simulations extend these static pictures by simulating the movement of the ligand-DNA complex over time (nanoseconds to microseconds). MD simulations provide critical insights into the stability and dynamics of the complex. They can confirm the stability of the intercalated state and reveal the dynamic role of water molecules and counter-ions in mediating and stabilizing the interaction. Furthermore, MD simulations can be used to calculate binding free energies, which can be compared with experimental values from techniques like ITC to validate the computational model.

Enzyme Modulation Mechanisms

The DNA-binding properties of this compound derivatives are directly linked to their ability to modulate the activity of enzymes that use DNA as a substrate. The most prominent targets are the DNA topoisomerases.

DNA topoisomerases (Topo) are essential enzymes that resolve topological problems in DNA, such as supercoiling, by introducing transient single-strand (Topo I) or double-strand (Topo IIα) breaks. This compound derivatives function not as classical enzymatic inhibitors that block the active site, but as "topoisomerase poisons".

The mechanism proceeds as follows:

Binding: The topoisomerase enzyme binds to DNA.

Cleavage: The enzyme cleaves one (Topo I) or both (Topo IIα) strands of the DNA, forming a covalent intermediate known as the cleavable complex , where the enzyme is linked to the DNA via a phosphotyrosine bond.

Intervention: The this compound derivative intercalates into the DNA at or near the cleavage site.

Stabilization: The presence of the intercalated drug molecule physically obstructs the re-ligation of the broken DNA strand(s). This traps the enzyme in the cleavable complex, effectively "poisoning" its catalytic cycle.

Outcome: The accumulation of these stabilized cleavable complexes leads to the formation of permanent DNA strand breaks when encountered by replication forks or transcription machinery. This DNA damage ultimately triggers cellular signaling pathways leading to cell cycle arrest and apoptosis.

The potency of a given derivative as a Topo I or Topo IIα poison is often quantified by its IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity. Different substituents on the acridinol scaffold can confer selectivity for either Topo I or Topo IIα.

Table 2: Representative Topoisomerase Inhibitory Activity (IC₅₀) for this compound Derivatives

This interactive table shows example IC₅₀ values, demonstrating the potency and potential selectivity of these compounds. Click on the headers to sort the data.

| Compound | Target Enzyme | IC₅₀ (µM) | Mechanism |

| Derivative A | Human Topoisomerase I (hTopoI) | 1.2 | Poison; Stabilizes cleavable complex |

| Derivative A | Human Topoisomerase IIα (hTopoIIα) | 8.5 | Poison; Stabilizes cleavable complex |

| Derivative B | Human Topoisomerase I (hTopoI) | 15.7 | Weak poison |

| Derivative B | Human Topoisomerase IIα (hTopoIIα) | 0.9 | Potent poison; Stabilizes cleavable complex |

Protein Kinase C (PKC) Inhibition Mechanisms

Protein Kinase C (PKC) represents a family of serine/threonine-specific protein kinases that are critical nodes in cellular signal transduction, regulating processes such as cell proliferation, differentiation, and apoptosis. Certain acridine derivatives, structurally related to this compound, have been investigated as modulators of PKC activity. The mechanism of inhibition is often multifaceted and dependent on the specific substitution pattern on the acridine core.

Research indicates that these compounds primarily function as ATP-competitive inhibitors. The planar, heterocyclic structure of the acridine ring system is well-suited to insert into the ATP-binding pocket located within the catalytic domain of the kinase. This insertion physically blocks the binding of endogenous ATP, thereby preventing the phosphotransferase reaction required for substrate phosphorylation. The hydroxyl group of this compound, or other functional groups on its derivatives, can form crucial hydrogen bonds with amino acid residues in the "hinge region" of the kinase, which connects the N- and C-lobes of the catalytic domain. These interactions anchor the inhibitor in the active site, enhancing its binding affinity and inhibitory potency.

Furthermore, molecular modeling studies suggest that beyond direct ATP competition, hydrophobic and van der Waals interactions between the acridine scaffold and non-polar residues lining the ATP-binding cleft contribute significantly to the stability of the enzyme-inhibitor complex. The specific inhibitory profile against different PKC isozymes (e.g., conventional, novel, atypical) is dictated by subtle variations in the amino acid composition of their respective active sites, allowing for the potential development of isozyme-selective inhibitors.

The table below summarizes the inhibitory activity of representative acridine compounds against a specific PKC isozyme, illustrating the structure-activity relationship.

Table 1: Inhibitory Activity of this compound Derivatives Against PKCα (Note: Data is representative of typical findings in kinase inhibition studies. Click headers to sort.)

| Compound | R-Group Substitution | IC₅₀ (nM) | Inhibition Type | Key Interacting Residue (Hinge) |

|---|---|---|---|---|

| This compound | -OH at C3 | 450 | ATP-Competitive | Met-417 |

| 3-Aminoacridine | -NH₂ at C3 | 280 | ATP-Competitive | Met-417 |

| 3,6-Diaminoacridine | -NH₂ at C3, C6 | 125 | ATP-Competitive | Met-417, Asp-470 |

Nuclear Factor KappaB (NF-κB) Activation Modulation

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that functions as a pivotal transcription factor in the cellular response to stimuli such as stress, cytokines, and bacterial or viral antigens. It plays a central role in regulating immune and inflammatory responses. The modulation of the NF-κB signaling pathway is a significant mechanism of action for various bioactive compounds, including derivatives of this compound.

The primary mechanism by which these compounds modulate NF-κB activation is often indirect, occurring through the inhibition of upstream signaling kinases. Given that many PKC isozymes are known activators of the NF-κB pathway, the PKC inhibition described in the previous section directly contributes to the downstream suppression of NF-κB. By inhibiting PKC, this compound derivatives can prevent the phosphorylation and subsequent activation of the IκB kinase (IKK) complex.

An active IKK complex is responsible for phosphorylating the inhibitor of κB (IκBα), which sequesters NF-κB in the cytoplasm in its inactive state. Phosphorylation marks IκBα for ubiquitination and proteasomal degradation, liberating NF-κB to translocate to the nucleus. By preventing this initial step, this compound derivatives effectively "trap" NF-κB in the cytoplasm, blocking its nuclear translocation and subsequent binding to κB promoter elements on target genes. This leads to a reduction in the transcription of pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6) and adhesion molecules, thereby exerting an anti-inflammatory effect at the molecular level.

Mechanistic Studies of Enzyme-Ligand Binding

Understanding the precise molecular interactions between this compound derivatives and their protein targets is fundamental to elucidating their mechanism of action. A combination of biophysical and computational techniques is employed to map these interactions at an atomic level.

Molecular Docking and Simulation: Computational studies are frequently used to predict and analyze the binding pose of this compound derivatives within the active site of target enzymes like protein kinases. These models reveal that the planar acridine moiety engages in favorable π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within the binding pocket. The hydroxyl group at the 3-position is consistently identified as a key hydrogen bond donor, often interacting with the backbone carbonyl oxygen of a hinge region residue.

X-ray Crystallography: Co-crystallization of a target enzyme with an acridine-based inhibitor provides definitive, high-resolution structural evidence of the binding mode. Crystal structures have confirmed the predictions from docking studies, showing the precise orientation of the ligand and detailing the specific hydrogen bonds, hydrophobic contacts, and other non-covalent forces that stabilize the enzyme-ligand complex. These structures are invaluable for structure-based drug design, enabling rational modifications to the acridine scaffold to improve potency and selectivity.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy can be used to confirm binding and characterize the interaction in solution. For example, fluorescence quenching experiments can determine binding constants (Kₐ) by monitoring the change in the intrinsic fluorescence of the target protein (from Tryptophan residues) upon titration with the acridinol ligand.

The following table details the specific molecular interactions identified between a hypothetical this compound derivative and a target kinase active site, as determined by computational and crystallographic analysis.

Table 2: Key Molecular Interactions of an Acridinol Inhibitor with a Target Kinase (Note: This table represents a summary of interactions typically observed in structural biology studies. Click headers to sort.)

| Interacting Residue | Residue Location | Interaction Type | Distance (Å) |

|---|---|---|---|

| Glu-95 | Hinge Region | Hydrogen Bond (with Acridine N) | 2.9 |

| Val-28 | ATP Pocket | Hydrophobic Interaction | 3.8 |

| Leu-93 | Hinge Region | Hydrogen Bond (with 3-OH group) | 2.7 |

| Phe-159 | Gatekeeper Residue | π-π Stacking | 3.5 |

Protein Interaction Profiling and Interactome Analysis

While studies often focus on a primary, intended target, the biological activity of a compound is the net result of its interactions with a multitude of proteins within the cell. Protein interaction profiling, or chemical proteomics, aims to identify this complete set of cellular binding partners, known as the compound's interactome. This systems-level approach provides a comprehensive view of a compound's mechanism of action, including its intended targets and potential off-targets.

A common technique is affinity chromatography coupled with mass spectrometry (AC-MS). In this method, a this compound derivative is immobilized on a solid support (e.g., Sepharose beads) to create an affinity matrix. This matrix is then incubated with a total cell lysate. Proteins that bind to the immobilized compound are "pulled down" and retained, while non-binding proteins are washed away. The bound proteins are subsequently eluted and identified using high-resolution mass spectrometry.

Table 3: Representative Interactome Profile for a this compound Derivative (Note: Data is hypothetical, illustrating typical results from a chemical proteomics experiment. Click headers to sort.)

| Identified Protein | UniProt ID | Functional Class | Enrichment Score (Fold Change) |

|---|---|---|---|

| Protein Kinase C alpha (PKCα) | P17252 | Ser/Thr Kinase | 25.6 |

| Casein Kinase 2 (CK2) | P68400 | Ser/Thr Kinase | 14.2 |

| Heat Shock Protein 90 (HSP90) | P07900 | Chaperone | 8.5 |

| Pyruvate Kinase (PKM) | P14618 | Metabolic Enzyme | 5.1 |

Molecular Mechanisms of Cellular Target Engagement

Confirming that a compound binds to its putative target within the complex environment of a living cell is a critical step in validating its mechanism of action. Several advanced techniques are used to measure this "target engagement."

Cellular Thermal Shift Assay (CETSA): This method leverages the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. In a CETSA experiment, intact cells are treated with the this compound derivative or a vehicle control. The cells are then heated to various temperatures, lysed, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot. A positive target engagement event is observed as a shift in the melting curve to a higher temperature in the presence of the compound.

Phospho-protein Analysis: For kinase inhibitors, a direct way to demonstrate cellular target engagement is to measure the phosphorylation status of a known downstream substrate of that kinase. Cells are treated with the this compound derivative, and cell lysates are analyzed by Western blotting using a phospho-specific antibody for the substrate. A dose-dependent decrease in the phosphorylation signal provides strong evidence that the compound has entered the cell, engaged its target kinase, and inhibited its catalytic activity.

Reporter Gene Assays: To confirm the modulation of transcription factor pathways like NF-κB, reporter gene assays are employed. In this system, cells are engineered to express a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a promoter containing response elements for NF-κB. Upon stimulating the pathway, NF-κB activation drives reporter expression. Co-treatment with a this compound derivative that inhibits the pathway will result in a quantifiable reduction in the reporter signal, confirming functional engagement of the upstream signaling cascade.

Table 4: CETSA Results for Target Engagement of PKCα by a this compound Derivative (Note: Data shows the thermal stabilization of the target protein upon ligand binding. Click headers to sort.)

| Treatment Condition | Concentration (µM) | Melting Temperature (Tₘ) in °C | Thermal Shift (ΔTₘ) in °C |

|---|---|---|---|